(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one

Stable isotope dilution assay LC-MS/MS quantification Isotopologue cost-efficiency

(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one, commercially designated L-Ascorbic Acid-2-13C (Vitamin C-2-13C), is a stable isotope-labeled isotopologue of L-ascorbic acid in which the carbon-2 position of the ascorbic acid skeleton is enriched with 13C. Supplied by major vendors including Sigma-Aldrich (Catalog No.

Molecular Formula C6H8O6
Molecular Weight 177.12 g/mol
Cat. No. B12393368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one
Molecular FormulaC6H8O6
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1
InChIKeyCIWBSHSKHKDKBQ-GAEYKTCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ascorbic Acid-2-13C (Vitamin C-2-13C, CAS 178101-89-8): A Single-Position 13C-Labeled Stable Isotope Internal Standard for Quantitative LC-MS/MS and NMR Metabolic Tracing


(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one, commercially designated L-Ascorbic Acid-2-13C (Vitamin C-2-13C), is a stable isotope-labeled isotopologue of L-ascorbic acid in which the carbon-2 position of the ascorbic acid skeleton is enriched with 13C . Supplied by major vendors including Sigma-Aldrich (Catalog No. 699004) at isotopic purity ≥99 atom % 13C and chemical purity ≥98% (CP), this single-labeled compound exhibits a mass shift of M+1 relative to unlabeled ascorbic acid (natural molecular weight 176.12 g/mol vs. labeled 177.12 g/mol), making it suitable for use as an internal standard in mass spectrometry-based quantitation of ascorbic acid in dietary supplements, fortified foods, and biological fluids . The compound belongs to the broader family of 13C-labeled ascorbic acid isotopologues that also includes position-1-labeled (CAS 178101-88-7), position-6-labeled (CAS 149153-08-2), and uniformly 13C6-labeled (CAS 1354064-87-1) variants [1].

Why L-Ascorbic Acid-2-13C Cannot Be Interchanged with Position-1-Labeled, Position-6-Labeled, Fully 13C6-Labeled, or Deuterated Ascorbic Acid Analogs


In-class ascorbic acid isotopologues are not functionally interchangeable in quantitative analytical workflows. Position-specific labeling dictates which metabolic transformations can be tracked by NMR or MS [1]; a [2-13C] label reports on the fate of carbon-2 during redox cycling between ascorbic acid and dehydroascorbic acid, whereas [1-13C] and [6-13C] labels probe different positions in the molecule [2]. The mass shift magnitude (M+1 for single 13C vs. M+6 for 13C6) directly impacts MS detection sensitivity, spectral overlap with endogenous isotopomers, and procurement cost . Furthermore, substituting a 13C-labeled internal standard with a deuterated analog introduces the risk of chromatographic retention time shifts and incomplete matrix effect compensation, which can produce negatively biased quantitative results . These differences are quantifiable and operationally consequential, as demonstrated in the evidence items below.

Quantitative Differentiation Evidence for L-Ascorbic Acid-2-13C vs. Closest Isotopologue Analogs


Single-Label (M+1) Mass Shift Offers Sufficient MS Resolution with Lower Isotopic Incorporation Cost vs. Uniformly 13C6-Labeled Ascorbic Acid

L-Ascorbic Acid-2-13C provides a mass shift of +1 Da (M+1) relative to unlabeled ascorbic acid (molecular weight 177.12 vs. 176.12 g/mol), which is sufficient for baseline mass spectrometric separation from the endogenous analyte in most LC-MS/MS configurations . In contrast, the uniformly labeled L-Ascorbic Acid-13C6 produces a mass shift of +6 Da (M+6, molecular weight 182.08 g/mol) . While M+6 eliminates any potential isotopic overlap with naturally occurring 13C isotopomers, the single-label M+1 approach typically provides adequate mass resolution for quantitative assays while reducing the cost of 13C incorporation — a significant factor given that 13C6-labeled ascorbic acid commands substantially higher unit pricing across multiple vendors (approximately $160–180 per mg for 13C6 [1] vs. lower per-unit costs for single-labeled material from bulk stock at Sigma-Aldrich) .

Stable isotope dilution assay LC-MS/MS quantification Isotopologue cost-efficiency

13C Label at Position 2 Is Non-Exchangeable Under All Analytical Conditions, Unlike Deuterium Labels on Carbon Adjacent to Carbonyl Groups

The 13C nucleus incorporated at position 2 of L-Ascorbic Acid-2-13C forms a stable carbon–carbon covalent bond that is chemically and configurationally non-exchangeable under all standard analytical conditions including aqueous acidic or basic mobile phases, elevated temperatures, and biological matrices . In contrast, deuterium labels positioned on carbon atoms adjacent to carbonyl groups — a structural feature present in ascorbic acid — are susceptible to proton/deuterium exchange, which can progressively erode isotopic enrichment and compromise quantitation accuracy over the course of sample preparation and storage . The phenomenon is documented as a general principle of stable isotope internal standard design: 'it is advantageous to use 13C and 15N isotopes as they are not able to exchange,' whereas deuterium can undergo exchange when situated on carbon adjacent to carbonyl groups or in certain aromatic positions . Commercially available deuterated ascorbic acid variants (e.g., L-Ascorbic Acid-1-13C,4,5,6,6-d4) carry deuterium atoms at exchange-labile positions, introducing a risk of label loss that is absent with the exclusively 13C-labeled 2-13C compound [1].

Label stability Isotope exchange Internal standard integrity

13C-Labeled Internal Standards Eliminate Quantitative Bias Observed with Deuterated Internal Standards in LC–ESI–MS/MS of Complex Biological Matrices

In a systematic head-to-head comparison of deuterated (2H) vs. non-deuterated (13C/15N) stable isotope-labeled internal standards (SIL-IS) for LC–ESI–MS/MS quantification in urine matrix, deuterated IS produced a spike accuracy bias of −38.4%, while the 13C-labeled IS showed no significant bias [1]. Concentrations generated with the deuterated IS were on average 59.2% lower than those generated with the 13C-labeled IS [1]. The root cause was differential ion suppression: post-column infusion experiments demonstrated that the ion suppression experienced by the analyte and the 13C-IS was equivalent (due to co-elution), whereas the deuterated IS eluted at a slightly different retention time and experienced dissimilar matrix effects, thereby failing to properly compensate for ionization variability [1]. Although this study was conducted using 2-methylhippuric acid (2MHA) as the model analyte, the underlying mechanism — chromatographic retention time shift induced by deuterium substitution — is a well-established class-level phenomenon applicable to small polar molecules including ascorbic acid [2]. The use of 13C-labeled L-Ascorbic Acid-2-13C as an internal standard therefore provides superior matrix effect compensation relative to deuterated ascorbic acid alternatives [2].

Matrix effect compensation Stable isotope dilution Bioanalytical method validation

[2-13C]Ascorbic Acid Exhibits the 'Split-Peak' NMR Phenomenon Enabling Noninvasive Discrimination of Intra- vs. Extracellular Vitamin C Pools in Living Cells

13C NMR analysis of [2-13C]ascorbic acid in suspensions of human erythrocytes reveals a 'split-peak' phenomenon: the 13C resonance for the labeled carbon-2 position appears as two distinct peaks corresponding to the intracellular and extracellular ascorbic acid populations [1]. This phenomenon enables direct, noninvasive determination of the transmembrane distribution of ascorbic acid and its oxidized form, dehydroascorbic acid, without requiring cell separation or quenching steps [1]. Using this approach, the apparent Vmax and KM for dehydroascorbic acid reduction were quantitatively determined in intact erythrocytes [1]. The [1-13C] isotopologue also displays split-peak behavior [1]; however, the [2-13C] label provides complementary information about the metabolic fate of carbon-2, which is directly involved in the enediol redox-active moiety of ascorbic acid [2]. The synthesis and NMR characterization of both [1-13C]- and [2-13C]ascorbic acid were reported by Drew and Serianni (1996), establishing the spectroscopic foundation for position-specific metabolic studies [2].

13C NMR spectroscopy Metabolic tracing Cellular transport kinetics

13C-Labeled Ascorbic Acid Tracers Produce Equivalent Human Pharmacokinetic Results to 2H-Labeled Tracers Without Deuterium Isotope Effect Confounders

A comparative human study by Bluck et al. (2002) simultaneously administered oral doses of [2H]- and [13C]-labeled ascorbic acid to volunteers and monitored plasma enrichment by GC/MS over 48 hours [1]. Principal component analysis of the molecular isotopomer cluster ratios over the full time course revealed that only two factors were required to explain all observed variation: (1) the spectrum of unlabeled endogenous ascorbic acid, and (2) a linear combination of the two labeled tracer spectra [1]. The absence of a third factor in the decomposition — i.e., the failure to resolve separate components for the 2H- and 13C-labeled tracers — statistically demonstrates that there is no difference in the in vivo kinetic behavior of the two labeled species [1]. Target testing using calculated cracking patterns produced equivalent tracer/tracee ratios to conventional methods [1]. This finding validates 13C-labeled ascorbic acid as a reliable tracer for human pharmacokinetic studies while carrying the additional advantage over deuterated tracers of avoiding any potential deuterium isotope effect on metabolic enzyme kinetics [2]. The earlier foundational study by Bluck et al. (1996) had already demonstrated the feasibility of using 13C-labeled ascorbic acid with a three-compartment pharmacokinetic model to deduce rate constants and pool sizes from 24-hour plasma enrichment data [2].

Clinical pharmacokinetics Stable isotope tracer Compartmental modeling

Optimal Application Scenarios for L-Ascorbic Acid-2-13C Grounded in Quantitative Differentiation Evidence


LC-MS/MS Stable Isotope Dilution Assay (SIDA) for Regulatory Quantification of Vitamin C in Dietary Supplements and Fortified Foods

L-Ascorbic Acid-2-13C serves as the internal standard in isotope dilution LC-MS/MS methods for quantifying native ascorbic acid content in complex food and supplement matrices. The M+1 mass shift provides clean chromatographic separation from the unlabeled analyte while the 13C label ensures identical extraction recovery, ionization efficiency, and chromatographic retention time as the target analyte, thereby compensating for matrix effects that would otherwise compromise accuracy [1]. This application is directly supported by the vendor specification that the compound is 'suitable for the quantitation of L-ascorbic acid in dietary supplements, fortified foods or biological fluids using a variety of testing applications' and by the class-level evidence that 13C-labeled IS eliminate quantitative bias observed with deuterated IS [2]. The single-label approach provides sufficient mass resolution for regulatory compliance testing (e.g., FDA 21 CFR 101.9 nutrition labeling) at lower per-unit cost than fully 13C6-labeled alternatives.

13C NMR-Based Real-Time Monitoring of Vitamin C Transmembrane Transport and Intracellular Redox Cycling in Living Cell Systems

The [2-13C] label enables noninvasive 13C NMR observation of the 'split-peak' phenomenon, which reports on the intra- vs. extracellular distribution of ascorbic acid and dehydroascorbic acid in cell suspensions without requiring destructive sampling [3]. This application is uniquely enabled by position-2 or position-1 labeling, as demonstrated by Himmelreich et al. (1998) who used both [1-13C]- and [2-13C]ascorbic acid to determine membrane permeability, Vmax, and KM for dehydroascorbic acid reduction in human erythrocytes [3]. The 2-13C isotopologue is specifically suited for studies focused on the enediol redox center's metabolic fate during ascorbic acid recycling.

Clinical Pharmacokinetic and Absolute Bioavailability Studies of Oral Vitamin C Formulations in Human Subjects

The demonstrated pharmacokinetic equivalence of 13C- and 2H-labeled ascorbic acid tracers in human subjects, validated through factor analysis by Bluck et al. (2002), supports the use of L-Ascorbic Acid-2-13C as a tracer for determining absorption kinetics, distribution volumes, and elimination rate constants using compartmental modeling [4]. The foundational three-compartment model established by Bluck et al. (1996) using 13C-labeled ascorbic acid enables deduction of pool sizes and rate constants from 24-hour plasma enrichment data following a single oral dose [5]. The 13C tracer is preferred over deuterated alternatives for studies where deuterium kinetic isotope effects on ascorbic acid-metabolizing enzymes could confound pharmacological interpretation.

Quality Control Working Standard Preparation for High-Throughput Vitamin C Analysis in Contract Research and Testing Laboratories

The compound's certified isotopic purity (≥99 atom % 13C) and chemical purity (≥98% CP) per Sigma-Aldrich Certificate of Analysis [1] qualify it as a reference standard for preparing internal working standards used in batch-level quality control of vitamin C analytical methods. Combined with the demonstrated 5-year stability of 13C-labeled ascorbic acid under recommended storage conditions [6], the compound supports longitudinal QC programs in ISO 17025-accredited testing laboratories where lot-to-lot consistency and long-term standard traceability are mandatory requirements.

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